molecular formula C7H3BrClNO3 B3201670 3-Bromo-4-nitrobenzoyl chloride CAS No. 102000-61-3

3-Bromo-4-nitrobenzoyl chloride

Cat. No.: B3201670
CAS No.: 102000-61-3
M. Wt: 264.46 g/mol
InChI Key: HKMJMEVQYXWSPH-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and nitro groups at the 3 and 4 positions, respectively. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitrobenzoyl chloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3-bromo-4-nitrobenzamide, 3-bromo-4-nitrobenzoate esters, or 3-bromo-4-nitrobenzothioesters.

    Reduction Products: 3-bromo-4-aminobenzoyl chloride.

    Coupling Products: Various biaryl compounds.

Scientific Research Applications

3-Bromo-4-nitrobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrobenzoyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and bromo groups, which make the benzoyl chloride more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-nitrobenzoyl chloride is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns. The combination of these substituents makes it a versatile intermediate for various synthetic applications, particularly in the formation of complex molecules through substitution, reduction, and coupling reactions .

Properties

IUPAC Name

3-bromo-4-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMJMEVQYXWSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303368
Record name 3-Bromo-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102000-61-3
Record name 3-Bromo-4-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102000-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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